p-SCN-Bn-nota p-SCN-Bn-nota
Brand Name: Vulcanchem
CAS No.: 1206475-68-4
VCID: VC17100657
InChI: InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1
SMILES:
Molecular Formula: C20H26N4O6S
Molecular Weight: 450.5 g/mol

p-SCN-Bn-nota

CAS No.: 1206475-68-4

Cat. No.: VC17100657

Molecular Formula: C20H26N4O6S

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

p-SCN-Bn-nota - 1206475-68-4

Specification

CAS No. 1206475-68-4
Molecular Formula C20H26N4O6S
Molecular Weight 450.5 g/mol
IUPAC Name 2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Standard InChI InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1
Standard InChI Key ABEIJMWLNYUWMD-KRWDZBQOSA-N
Isomeric SMILES C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O
Canonical SMILES C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O

Introduction

Chemical Structure and Functional Properties

p-SCN-Bn-NOTA features a triazacyclononane backbone with three acetic acid pendant arms, forming a hexadentate coordination sphere ideal for trivalent metal ions. The isothiocyanate (-SCN) group at the para position of the benzyl moiety enables covalent conjugation to biomolecules (e.g., peptides, antibodies) via primary amines. This bifunctionality ensures stable radiometal complexation while preserving target specificity .

The compound’s stability constant for gallium(III) (logKML=31.0\log K_{\text{ML}} = 31.0) underscores its thermodynamic robustness, outperforming linear chelators like EDTA . X-ray crystallography reveals a distorted octahedral geometry when bound to 68Ga^{68}\text{Ga}, with all three nitrogen atoms and two carboxylate oxygen atoms participating in coordination .

Synthesis and Radiolabeling Protocols

Conjugation to Biomolecules

p-SCN-Bn-NOTA is typically conjugated to peptides or proteins in a two-step process:

  • Chelator Activation: Dissolve p-SCN-Bn-NOTA in dimethylformamide (DMF) and buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to stabilize the isothiocyanate group .

  • Peptide Coupling: React the activated chelator with a lysine-containing peptide (e.g., BN(7-14)) at a 3:1 molar ratio for 15–24 hours at room temperature. Purify via reversed-phase HPLC (>95% purity) .

Radiolabeling with 64Cu^{64}\text{Cu}64Cu and 68Ga^{68}\text{Ga}68Ga

  • Copper-64: Incubate NOTA-conjugated peptides with 64CuCl2^{64}\text{CuCl}_2 in ammonium acetate buffer (pH 5.5) at 37°C for 30 minutes. Radiochemical purity exceeds 98% .

  • Gallium-68: Labeling occurs at room temperature using 68Ga^{68}\text{Ga} eluted from a 68Ge/68Ga^{68}\text{Ge}/^{68}\text{Ga} generator. Adjust pH to 3.5–4.0 with HCl, and incubate for 10 minutes .

Biological Activity and Receptor Targeting

GRPR Targeting in Prostate Cancer

In PC-3 prostate cancer xenografts, 64Cu^{64}\text{Cu}-NOTA-Bn-SCN-Aoc-BN(7-14) exhibited tumor uptake of 2.8% injected dose per gram (% ID/g) at 1 hour post-injection, with rapid clearance from blood (0.44% ID/g) and pancreas (19.7% ID/g) . Blocking studies with Tyr4^4-BN reduced tumor uptake by 85%, confirming GRPR-specific binding .

HER2 Imaging in Breast Cancer

Anti-HER2 nanobodies conjugated to p-SCN-Bn-NOTA and labeled with 68Ga^{68}\text{Ga} demonstrated high tumor-to-muscle ratios (12.3 ± 2.1) in murine models, enabling precise visualization of HER2-positive lesions .

Comparative Analysis of Macrocyclic Chelators

ChelatorMetal IonsStability Constant (logKML\log K_{\text{ML}})Radiolabeling EfficiencyClinical Applications
p-SCN-Bn-NOTA64Cu^{64}\text{Cu}, 68Ga^{68}\text{Ga}31.0 (Ga)>98%Prostate/breast cancer imaging
DOTA177Lu^{177}\text{Lu}, 90Y^{90}\text{Y}29.3 (Ga)80–90%PRRT*, neuroendocrine tumors
PCTA64Cu^{64}\text{Cu}22.1 (Cu)95%Experimental imaging

*Peptide receptor radionuclide therapy

Pharmacokinetics and Biodistribution

Tissue Uptake Kinetics of 64Cu^{64}\text{Cu}64Cu-NOTA-Bn-SCN-Aoc-BN(7-14)

Tissue1 Hour (% ID/g)4 Hours (% ID/g)24 Hours (% ID/g)
Tumor2.8 ± 0.41.0 ± 0.20.19 ± 0.05
Blood0.44 ± 0.070.06 ± 0.010.05 ± 0.01
Liver3.41 ± 0.52.1 ± 0.31.2 ± 0.2
Pancreas19.7 ± 2.14.3 ± 0.60.4 ± 0.1

Tumor-to-background ratios improved from 6.2 (tumor/blood) at 1 hour to 3.8 at 4 hours, highlighting rapid clearance from non-target tissues .

Preclinical Validation and Toxicity

In murine models, 68Ga^{68}\text{Ga}-NOTA-HER2 nanobodies showed no acute toxicity at doses up to 1.5 mg/kg, with normal renal and hepatic function observed 72 hours post-injection . Dosimetry estimates indicated a human effective dose of 0.023 mSv/MBq, comparable to conventional 18F^{18}\text{F}-FDG PET .

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